molecular formula C19H22N2O B11336911 5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11336911
M. Wt: 294.4 g/mol
InChI Key: KWHGRIMHULTZLG-UHFFFAOYSA-N
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Description

5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a methyl group and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodiazole core or the phenoxyethyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-(propan-2-yl)phenol
  • 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 2-(5-methyl-1,3-benzoxazol-2-yl)phenol

Uniqueness

5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

6-methyl-2-[1-(2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O/c1-12(2)15-7-5-6-8-18(15)22-14(4)19-20-16-10-9-13(3)11-17(16)21-19/h5-12,14H,1-4H3,(H,20,21)

InChI Key

KWHGRIMHULTZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC=CC=C3C(C)C

Origin of Product

United States

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